![molecular formula C17H22N4O B2803973 (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411336-20-2](/img/structure/B2803973.png)
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been shown to target the bromodomain and extraterminal (BET) family of proteins. BET proteins are important epigenetic regulators that play a role in gene transcription, and they have been implicated in a number of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has been shown to inhibit BET protein function, and it is currently being investigated as a potential therapeutic agent for these diseases.
Mécanisme D'action
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide is a selective inhibitor of the BET family of proteins. These proteins are involved in the regulation of gene transcription, and they are thought to play a role in a number of diseases, including cancer and inflammation. (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide binds to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones and other transcription factors. This results in a decrease in the expression of genes that are regulated by BET proteins.
Biochemical and Physiological Effects:
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BET proteins, (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce the expression of inflammatory cytokines in immune cells. These effects suggest that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide may have potential as a cancer and anti-inflammatory drug.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a selective inhibitor of BET proteins, which allows for more precise targeting of these proteins than other inhibitors that target multiple epigenetic regulators. However, one limitation is that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain applications.
Orientations Futures
There are a number of potential future directions for research on (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide. Another area of interest is the investigation of the potential therapeutic applications of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide in cancer and inflammation. Additionally, the role of BET proteins in other diseases, such as cardiovascular disease and neurodegenerative diseases, could be investigated using (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide as a tool.
Méthodes De Synthèse
The synthesis of (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been described in the literature. The compound is typically prepared by reaction of 1-cyclopropylbenzimidazole with 4-(dimethylamino)but-2-enal in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to yield (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide.
Applications De Recherche Scientifique
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide has been the subject of a number of scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide could inhibit the growth of several different cancer cell lines, including breast, lung, and prostate cancer cells. Another study showed that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide could reduce inflammation in a mouse model of rheumatoid arthritis. These findings suggest that (E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide may have potential as a cancer and anti-inflammatory drug.
Propriétés
IUPAC Name |
(E)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20(2)11-5-8-17(22)18-12-16-19-14-6-3-4-7-15(14)21(16)13-9-10-13/h3-8,13H,9-12H2,1-2H3,(H,18,22)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUOYOZPMVQFLM-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=NC2=CC=CC=C2N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=NC2=CC=CC=C2N1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(1-Cyclopropylbenzimidazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.